molecular formula C9H6O4S2 B13552659 5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid

5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid

Cat. No.: B13552659
M. Wt: 242.3 g/mol
InChI Key: IPAUUYZJZWBUQA-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid is an organic compound belonging to the thienothiophene family. This compound is characterized by its unique structure, which includes a thieno[3,2-b]thiophene core with methoxycarbonyl and carboxylic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of thiophene derivatives with suitable reagents to form the thienothiophene core, followed by functional group modifications to introduce the methoxycarbonyl and carboxylic acid groups .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic vapor-phase reactions and solvent-based synthesis are often employed .

Chemical Reactions Analysis

Types of Reactions: 5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thienothiophene derivatives .

Scientific Research Applications

5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its role in organic electronics is attributed to its ability to facilitate charge transport and improve the performance of electronic devices .

Comparison with Similar Compounds

    Thieno[3,2-b]thiophene-2,5-dicarboxylic acid: Similar in structure but with two carboxylic acid groups instead of one methoxycarbonyl group.

    Thiophene-2-carboxylic acid: Lacks the thienothiophene core and has a simpler structure.

    2,5-Thiophenedicarboxylic acid: Contains two carboxylic acid groups on a thiophene ring

Uniqueness: 5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid is unique due to its specific functional groups and the thienothiophene core, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C9H6O4S2

Molecular Weight

242.3 g/mol

IUPAC Name

5-methoxycarbonylthieno[3,2-b]thiophene-2-carboxylic acid

InChI

InChI=1S/C9H6O4S2/c1-13-9(12)7-3-5-4(15-7)2-6(14-5)8(10)11/h2-3H,1H3,(H,10,11)

InChI Key

IPAUUYZJZWBUQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(S2)C(=O)O

Origin of Product

United States

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